
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Antitumor Applications
One area of research involves the synthesis of derivatives such as "phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate," which has been identified as an important intermediate in many antitumor drugs. This compound, synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, is widely used in small molecular inhibitors targeting cancer cells. The synthetic method for this compound has been optimized, indicating its significant role in antitumor drug development (Gan et al., 2021).
Fungicidal Activities
Another study designed and synthesized novel fluorine-containing derivatives with potent fungicidal activities. These compounds, including "2-substituted-5,8,9-trimethyl-3-(4-fluoro-substituted)phenyl-thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-ones," were tested against pathogens like Rhizoctonia solani and Botrytis cinerea. The synthesis involved tandem aza-Wittig and annulation reactions, yielding compounds with significant inhibition activities at certain dosages (Ren et al., 2007).
Anticancer Agents
Research into fluorinated coumarin–pyrimidine hybrids has shown that these compounds exhibit potent anticancer activity. Microwave-assisted synthesis was used to create derivatives with significant cytotoxicity against human cancer cell lines, such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). Some of these compounds demonstrated activity comparable to or exceeding that of standard drugs like Cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).
Aldose Reductase Inhibitors
Compounds such as "2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives" have been evaluated as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These inhibitors are relevant for managing complications associated with diabetes and exhibit significant antioxidant properties, suggesting a dual role in therapeutic applications (La Motta et al., 2007).
Met Kinase Inhibitors
Research into Met kinase inhibitors led to the discovery of compounds like "N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides." These selective inhibitors showed promise in tumor stasis in models of gastric carcinoma, indicating their potential in cancer therapy (Schroeder et al., 2009).
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-8-4-5-9-15(14)24-17-19-10-13(11-20-17)22-16(23)21-12-6-2-1-3-7-12/h1-11H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDUVPWOMMZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



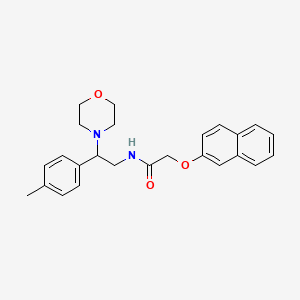
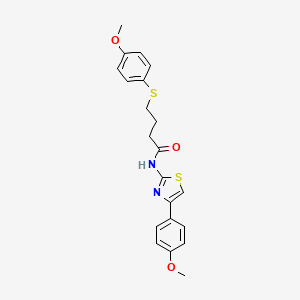
![4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2915287.png)
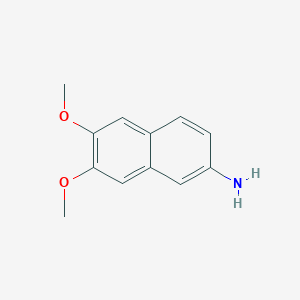
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)
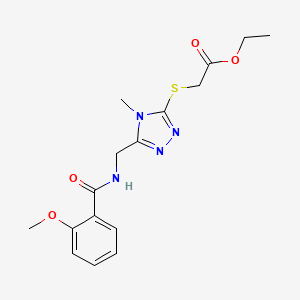
![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)
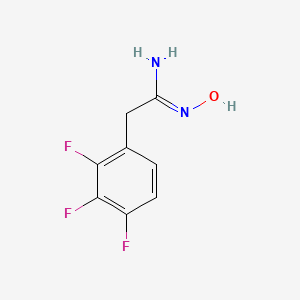
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)